5-Isothiazoleacetic acid
Overview
Description
5-Isothiazoleacetic acid: is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms at the 1 and 2 positions, respectively .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions such as ph and temperature .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(1,2-thiazol-5-yl)acetic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiazoleacetic acid can be achieved through several methods. One common approach involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds . Another method includes the use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles . These methods often require specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the formation of the isothiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Isothiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolines.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Chemistry: 5-Isothiazoleacetic acid is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of these atoms.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in a five-membered ring.
Uniqueness: 5-Isothiazoleacetic acid is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPJCLOAXMYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-84-8 | |
Record name | 2-(1,2-thiazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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